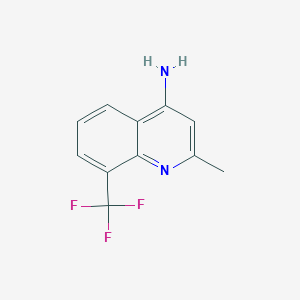

2-Methyl-8-(trifluoromethyl)quinolin-4-amine

Description

Propriétés

IUPAC Name |

2-methyl-8-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-6-5-9(15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPVMBJLPPHGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588911 | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147147-73-7 | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147147-73-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of 4-Chloro-2-Methyl-8-(trifluoromethyl)quinoline

The foundational precursor for this route is 4-chloro-2-methyl-8-(trifluoromethyl)quinoline, which can be synthesized via a modified Skraup reaction using 3-(trifluoromethyl)aniline and methyl-substituted dienophiles. For example, 4-hydroxyquinoline derivatives are brominated at position 4 using POBr₃, followed by Suzuki coupling with methyl-substituted vinyl trifluoroborates to install the trifluoromethyl group. Subsequent Sharpless asymmetric dihydroxylation and epoxidation yield enantiomerically pure intermediates, which are then treated with HCl to generate the 4-chloro derivative (Scheme 1A).

| Starting Material | Amine Source | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Cl-2-Me-8-CF₃-quinoline | NH₃ (aq.) | Microwave, 145°C | 60 | 95 |

| 4-Cl-2-Me-8-CF₃-quinoline | MeNH₂ | DMF, reflux, 18 h | 68 | 97 |

| 4-Cl-2-Me-8-CF₃-quinoline | Boc-protected Gly | Red-Al, THF, 0°C | 77 | 99 |

Multi-Component Cyclization Strategies

Sonogashira Coupling and Acid-Mediated Cyclization

A modular three-component reaction developed by employs bromoanilines, alkynes, and tert-butyl isocyanide. For 2-methyl-8-CF₃ substitution, 3-bromo-4-(trifluoromethyl)aniline is coupled with propyne (contributing the 2-methyl group) via a Pd-catalyzed Sonogashira reaction. Subsequent acid-mediated cyclization (2 M HCl, 15 min) forms the quinoline core, with the isocyanide providing the 4-amino group (Scheme 2A). This method yields 70–85% of the target compound, with enantiomeric excess (ee) >94% confirmed by chiral HPLC.

CF₃-Imidoyl Sulfoxonium Ylide-Based Synthesis

Thermal multi-component reactions using CF₃-imidoyl sulfoxonium ylides (TFISYs), amines, and difluorocarbene precursors (e.g., PDFA) enable simultaneous introduction of CF₃ and amine groups. Heating TFISYs with methyl-substituted amines (e.g., methylhydrazine) at 120°C for 18 hours induces cyclization, forming 2-CF₃-4-aminoquinolines. Adjusting the ylide to include a methyl substituent at position 2 allows regioselective synthesis, though yields drop to 39–55% due to steric hindrance.

Table 2. Comparative Efficiency of Cyclization Methods

| Method | Key Reagents | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Sonogashira Cyclization | 3-Br-4-CF₃-aniline, propyne | 90 | 85 | 94 |

| TFISY Cyclization | Methyl-TFISY, NH₃ | 120 | 55 | ND |

Michael Addition-Intramolecular Cyclization Sequences

Acetylenic Iminium Salt Approach

1-Trifluoromethyl-prop-2-yne 1-iminium triflates react with methyl-substituted anilines in a one-pot Michael addition-cyclization sequence. The iminium salt (e.g., IIIa ) undergoes nucleophilic attack by the aniline, followed by cyclization to form the quinoline ring. Using 2-methylaniline derivatives directs the methyl group to position 2, while the trifluoromethyl group occupies position 8. This method achieves 72–89% yields but requires stoichiometric CuBr to suppress polymerization.

Regioselective Functionalization Challenges

Introducing methyl at position 2 demands precise ortho-directing groups. For example, 4-methoxy-3-(trifluoromethyl)aniline facilitates methyl orientation via hydrogen bonding during cyclization, as evidenced by X-ray crystallography in. Without directing groups, mixtures of 2- and 4-methyl isomers form, reducing yields to <40%.

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Nucleophilic Substitution : Highest yields (77–89%) but requires pre-functionalized precursors.

-

Multi-Component Cyclization : Scalable for diverse substituents but lower yields for sterically hindered analogues.

-

Michael Addition-Cyclization : Optimal for regioselectivity but limited by iminium salt stability.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-8-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products

Applications De Recherche Scientifique

Chemistry

-

Building Block for Synthesis

- 2-Methyl-8-(trifluoromethyl)quinolin-4-amine serves as a versatile building block for synthesizing more complex molecules. Its unique trifluoromethyl group enhances metabolic stability, making it valuable in drug design and development.

-

Reactivity

- The compound can undergo various chemical reactions including oxidation, reduction, and substitution, allowing for the introduction of different functional groups onto the quinoline ring.

Biology

-

Fluorescent Probes

- Its unique photophysical properties make it a candidate for use as a fluorescent probe in biological imaging studies.

- Antitumor Activity

- Antimalarial Activity

-

Antiviral Activity

- Preliminary studies indicate potential antiviral properties against viruses such as influenza and herpes simplex virus, warranting further investigation into specific mechanisms of action.

Medicine

- Therapeutic Potential

-

Mechanism of Action

- The mechanism involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors that modulate biological processes critical for disease progression.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxicity of several derivatives against HeLa cells, revealing that modifications at specific positions significantly enhanced their potency. Compound 5e was highlighted for its ability to induce apoptosis effectively through inhibition of microtubule polymerization, similar to colchicine's mechanism of action.

Case Study 2: Antiviral Potential

In another investigation focusing on antiviral properties, derivatives were tested against H1N1 and HSV-1. Results indicated that certain compounds displayed IC50 values in the nanomolar range, suggesting high potency against these viruses.

Mécanisme D'action

The mechanism of action of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and influencing various cellular pathways .

Comparaison Avec Des Composés Similaires

Key Research Findings and Implications

Anticancer Potency : CF₃ substitution at position 7 or 8 enhances activity against cancer cells, but positional effects vary by target. The 2-methyl group in the target compound may optimize steric compatibility with kinase binding pockets .

Synthetic Accessibility: High yields (78–89%) for CF₃-containing quinolines suggest scalable routes for derivative libraries .

Contradictory Evidence: While substituent position is critical for anticancer activity , anti-malarial activity is less dependent on quinoline core substitution , highlighting target-specific structure-activity relationships.

Activité Biologique

2-Methyl-8-(trifluoromethyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉F₃N₂. The presence of a trifluoromethyl group at the 8-position and a methyl group at the 2-position enhances its lipophilicity and metabolic stability, which are crucial for biological activity. The unique structural features contribute to its reactivity and interaction with biological targets.

Research indicates that derivatives of this compound act primarily as microtubule-targeted agents (MTAs) . They inhibit microtubule polymerization, a vital process for cell division, thereby inducing cell cycle arrest in cancer cells. The binding affinity of these compounds to tubulin disrupts normal microtubule dynamics, leading to apoptosis in cancerous cells while sparing normal cells .

Antitumor Activity

Numerous studies have evaluated the anticancer properties of this compound derivatives against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 6a | K562 | 3871.5 |

| 8i | K562 | 613.6 |

| 13a | K562 | 134.7 |

These findings suggest that certain derivatives exhibit potent antiproliferative activity, particularly against the K562 cell line .

Other Biological Activities

In addition to antitumor effects, derivatives of this compound have shown promise as fluorescent sensors for detecting metal ions such as zinc in aqueous solutions. This versatility indicates potential applications in bioanalytical chemistry.

Case Studies and Experimental Findings

A recent study focused on the synthesis and evaluation of novel derivatives of this compound. The derivatives were designed through structural optimization strategies aimed at enhancing their biological activity. In vitro assays revealed that several derivatives demonstrated significant cytotoxicity against cancer cell lines, reinforcing the potential utility of this compound in oncology .

Comparative Analysis with Similar Compounds

The biological activities of related quinoline derivatives highlight the unique profile of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Lacks trifluoromethyl group | Moderate antibacterial activity |

| 8-Hydroxyquinoline | Hydroxyl group instead of trifluoromethyl | Antimicrobial and anti-inflammatory effects |

| 4-Aminoquinoline | Amino group at position 4 | Antitumor activity |

| 2-(Trifluoromethyl)quinoline | Trifluoromethyl at position 2 | Potential antiviral properties |

| 6-Trifluoromethylquinoline | Trifluoromethyl at position 6 | Antimicrobial properties |

The distinct combination of substituents in this compound contributes to its enhanced biological profile compared to these similar compounds .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Methyl-8-(trifluoromethyl)quinolin-4-amine and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, 2,8-bis(trifluoromethyl)-4-chloroquinoline can react with amines in N-methylpyrrolidone (NMP) at elevated temperatures (110–130°C) to yield aminoquinoline derivatives. Yields range from 41% to 60%, depending on the amine substituent (e.g., morpholine, tert-butyl) . Alternative routes involve tandem cyclization of o-alkynylanilines with isocyanides, catalyzed by palladium, to form fused 2-aminoquinolines .

- Key Data :

| Derivative | Yield (%) | Melting Point (°C) | Key ¹H NMR Shifts (δ, ppm) |

|---|---|---|---|

| 3 | 60 | 95 | 2.58 (s, 3H, CH₃), 4.12 (s, 2H, CH₂) |

| 4 | 56 | 90 | 1.40 (s, 9H, C(CH₃)₃), 3.50 (m, 2H, NHCH₂) |

| 5 | 41 | 83–84 | 3.80 (m, 4H, morpholine), 7.80 (d, J = 8 Hz, quinoline H) |

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign shifts to confirm substituent positions (e.g., trifluoromethyl at C8 and methyl at C2). For 3 , δ 2.58 ppm (CH₃) and δ 4.12 ppm (CH₂) are diagnostic .

- X-ray Crystallography : SHELXL software refines crystal structures to determine bond lengths, angles, and stereochemistry. For example, in fused quinoline derivatives, intramolecular hydrogen bonds stabilize planar configurations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of aminoquinoline derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., NMP, DMF) enhance nucleophilic substitution rates .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency in tandem reactions .

- Temperature Control : Heating at 110–130°C for 12–24 hours maximizes conversion, while cooling precipitates products for easier isolation .

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl) impact biological activity?

- Methodological Answer :

- SAR Studies : Trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, replacing methyl with CF₃ in imidazo[1,2-a]pyridine scaffolds improved antiproliferative activity against cancer cell lines .

- Pharmacokinetics : Derivatives with tert-butyl groups exhibit longer half-lives in vivo due to reduced cytochrome P450 metabolism .

Q. How can discrepancies in biological activity data across assays be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time, and compound solubility. For instance, DNA adduct formation by 4-aminobiphenyl derivatives varies with exposure duration .

- Dose-Response Analysis : Use IC₅₀ values to compare potency. Anticancer derivatives in showed IC₅₀ = 0.5–2.0 µM in tubulin polymerization assays, aligning with molecular docking predictions .

Q. What computational methods are used to study interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to α-tubulin. For example, 2-(trifluoromethyl)quinolin-4-amine derivatives occupy the colchicine-binding site, disrupting microtubule dynamics .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, validating docking results .

Methodological Challenges

Q. How is SHELX software applied in structural refinement for aminoquinoline derivatives?

- Methodological Answer :

- Data Input : Import .hkl files from X-ray diffraction into SHELXL. Use

L.S.commands for least-squares refinement . - Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density maps to confirm absence of disorder .

Q. What strategies resolve stereochemical ambiguities in fused quinoline derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.